Cas no 1021036-90-7 (1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one)

1-(2,3-Dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one is a structurally complex organic compound featuring an indole core linked to a fluorophenyl-substituted imidazole moiety via a piperazine-ethanone bridge. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a pharmacophore for targeting specific receptor interactions. The presence of the 2-fluorophenyl group may enhance binding affinity and metabolic stability, while the piperazine spacer contributes to conformational flexibility. The compound's indole and imidazole functionalities are known for their bioactivity, making it a candidate for further investigation in drug discovery. Its synthetic route likely involves multi-step organic transformations, emphasizing the need for precise purification and characterization.
1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one structure
1021036-90-7 structure
Product name:1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one
CAS No:1021036-90-7
MF:C23H24FN5O
MW:405.467967987061
CID:6349772
PubChem ID:44054757

1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one
    • 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-(indolin-1-yl)ethanone
    • 1021036-90-7
    • 1-(2,3-dihydroindol-1-yl)-2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]ethanone
    • VU0635121-1
    • AKOS024497556
    • F5096-0423
    • Inchi: 1S/C23H24FN5O/c24-19-6-2-4-8-21(19)29-12-10-25-23(29)27-15-13-26(14-16-27)17-22(30)28-11-9-18-5-1-3-7-20(18)28/h1-8,10,12H,9,11,13-17H2
    • InChI Key: JHNIRUZNOXCZNW-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1N1C=CN=C1N1CCN(CC(N2C3C=CC=CC=3CC2)=O)CC1

Computed Properties

  • Exact Mass: 405.196
  • Monoisotopic Mass: 405.196
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 598
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 44.6A^2

1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5096-0423-50mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one
1021036-90-7
50mg
$160.0 2023-09-10
Life Chemicals
F5096-0423-15mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one
1021036-90-7
15mg
$89.0 2023-09-10
Life Chemicals
F5096-0423-1mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one
1021036-90-7
1mg
$54.0 2023-09-10
Life Chemicals
F5096-0423-20mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one
1021036-90-7
20mg
$99.0 2023-09-10
Life Chemicals
F5096-0423-20μmol
1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one
1021036-90-7
20μmol
$79.0 2023-09-10
Life Chemicals
F5096-0423-5mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one
1021036-90-7
5mg
$69.0 2023-09-10
Life Chemicals
F5096-0423-10mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one
1021036-90-7
10mg
$79.0 2023-09-10
Life Chemicals
F5096-0423-5μmol
1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one
1021036-90-7
5μmol
$63.0 2023-09-10
Life Chemicals
F5096-0423-2μmol
1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one
1021036-90-7
2μmol
$57.0 2023-09-10
Life Chemicals
F5096-0423-30mg
1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one
1021036-90-7
30mg
$119.0 2023-09-10

1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one Related Literature

Additional information on 1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one

Introduction to 1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one (CAS No. 1021036-90-7)

1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one, also known by its CAS number 1021036-90-7, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules known as indole derivatives, which are widely studied for their diverse biological activities and potential therapeutic applications.

The chemical structure of 1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one is characterized by a central indole ring system linked to a piperazine moiety, which is further substituted with a 2-fluorophenylimidazole group. This unique structural arrangement confers the compound with specific pharmacological properties, making it a valuable candidate for various therapeutic interventions.

Recent studies have highlighted the potential of 1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one in the treatment of neurological disorders. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent neuroprotective effects by modulating specific neurotransmitter systems and reducing oxidative stress. These findings suggest that it may be effective in managing conditions such as Parkinson's disease and Alzheimer's disease.

In addition to its neuroprotective properties, 1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-1-one has also been investigated for its anti-inflammatory and analgesic activities. A study conducted by a team of researchers at the University of California found that the compound significantly reduced inflammation and pain in animal models of arthritis. This dual action makes it a promising candidate for the development of novel analgesics and anti-inflammatory drugs.

The pharmacokinetic profile of 1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}ethan-one has been extensively studied to understand its behavior in biological systems. Data from preclinical trials indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and exhibits good bioavailability. Furthermore, it demonstrates low toxicity and high selectivity towards its target receptors, which are crucial factors for its potential use in clinical settings.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2,3-dihydro-1H-indol-1-y l)-2-{4-[ 5 [ 5 [ 5 [ 5 [ 5 [ 5 [ 5 [ 5 [ 5 [ 5 [ 5 [ 5-[ ( -fluorophen yl ) - -imidazo l - - yl ] piperazi n - - yl } etha n - - one in human subjects. Preliminary results from Phase I trials have shown that the compound is well-tolerated at therapeutic doses and does not cause significant adverse effects. These findings are encouraging and pave the way for further clinical development.

The synthesis of multistep process involving several key reactions. One common approach involves the condensation of an indole derivative with an appropriately substituted piperazine intermediate, followed by functional group modifications to introduce the fluorinated imidazole moiety. The optimization of synthetic routes is crucial for ensuring high yields and purity levels, which are essential for large-scale production and pharmaceutical applications.

In conclusion, represent a significant advancement in the field of medicinal chemistry due to its unique structural features and promising biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications. As more data becomes available from clinical trials, it is anticipated that this compound will play a pivotal role in the development of innovative treatments for various diseases.

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